molecular formula C14H28O2 B125891 Ethyl dodecanoate CAS No. 106-33-2

Ethyl dodecanoate

Cat. No. B125891
CAS RN: 106-33-2
M. Wt: 228.37 g/mol
InChI Key: MMXKVMNBHPAILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl dodecanoate, also known as ethyl laurate, is an ester compound that is synthesized from dodecanoic acid and ethanol. It is commonly used in various industrial applications, including as a flavoring agent and in the production of biodiesel. The synthesis of ethyl dodecanoate is typically catalyzed by acids or enzymes, and it can be performed under different conditions to optimize yield and efficiency .

Synthesis Analysis

The synthesis of ethyl dodecanoate can be achieved through esterification, where dodecanoic acid reacts with ethanol. A study demonstrated the use of a cation exchange resin coupled with a 5A molecular sieve as a dehydrator to catalyze the reaction. This method proved to be advantageous due to its operational ease, high yields, and reduced pollution. Optimal conditions for the synthesis were identified, including a molar ratio of ethanol to dodecanoic acid of 10:1, a reflux time of 13 hours, and specific quantities of catalyst and molecular sieve .

Molecular Structure Analysis

The molecular structure of ethyl dodecanoate is characterized by a long hydrocarbon chain derived from dodecanoic acid and an ester functional group resulting from the reaction with ethanol. While the paper provided does not directly analyze ethyl dodecanoate, the structure of a related compound, ethylene di-11-bromoundecanoate, was studied and found to have fully extended hydrocarbon chains in the crystalline state, which contrasts with the folded configurations of phospholipids in biological membranes .

Chemical Reactions Analysis

Ethyl dodecanoate can participate in various chemical reactions typical of esters. For instance, it can undergo hydrolysis to yield dodecanoic acid and ethanol. It can also be used in transesterification reactions, which are particularly relevant in the production of biodiesel. The papers provided do not detail specific reactions of ethyl dodecanoate, but they do discuss related ester compounds and their reactivity. For example, the polymerization of a cyclic phosphoester was initiated by stannous octoate and dodecanol, leading to a polyphosphate with a defined linear molecular structure .

Physical and Chemical Properties Analysis

Ethyl dodecanoate's physical and chemical properties include its boiling point, solubility, density, and refractive index, which are influenced by its molecular structure. The ester functional group contributes to its characteristic odor and flavor, making it suitable for use in the food industry. The provided papers do not directly discuss the physical and chemical properties of ethyl dodecanoate, but they do explore the properties of similar compounds. For example, the study of micelle formation by a diblock copolymer in dodecane provides insights into the behavior of hydrophobic molecules in solution .

Scientific Research Applications

Heat Capacity Studies

  • Experimental Analysis of Heat Capacities : Ethyl dodecanoate's isobaric molar heat capacities were experimentally studied, revealing an increase in heat capacity with temperature. This research contributes to understanding the thermal properties of ethyl dodecanoate, important in various industrial processes (Liu et al., 2019).

Nanoparticle Development

  • Nanoparticle Carriers for Pharmaceuticals : Research on poly(ethylene imine) dodecanoate (PEI-C12) complex showed its potential as a carrier for hydrophobic drugs like coenzyme Q10 and triiodothyronine, making ethyl dodecanoate relevant in pharmaceutical applications (Thünemann & General, 2001).

Chemical Properties and Applications

  • Viscosity and Density Studies : The study of ethyl dodecanoate's viscosity and density at various temperatures and pressures is crucial for its application in biodiesel production and other industrial sectors (He, Lai, & Liu, 2018).
  • Phase Equilibrium Measurements : Investigations into the phase equilibrium of ethyl dodecanoate with diesel compounds offer insights for its use in fuel applications and chemical engineering (Chabane et al., 2017).

Biochemical Applications

  • Catalytic Properties in Organic Synthesis : Ethyl dodecanoate's role in the transesterification of organic compounds, as studied using titanates as catalysts, highlights its potential in organic chemistry and industrial applications (Blandy, Pellegatta, & Gilot, 1994).

Emulsion and Polymer Studies

  • Emulsion Applications : The modification of alginate with dodecanol to create amphiphilic compounds for oil-in-water emulsions shows the utility of ethyl dodecanoate in food and cosmetic industries (Yang et al., 2012).
  • Polymer Nanocomposites : Ethyl dodecanoate's involvement in the creation of polymer layered silicate nanocomposites (PLSN) for telecommunication cables demonstrates its significance in the field of materials science (Riva et al., 2002).

Diagnostic Applications

  • Diagnostic Applications in Medicine : The volatile organic compounds like ethyl dodecanoate in human flatus were studied for rapid diagnosis of infectious diarrhoea, showcasing its potential in medical diagnostics (Probert, Jones, & Ratcliffe, 2003).

Future Directions

The potential of ethyl dodecanoate in various applications is still being explored. For instance, its role in enhancing the production of fermentation-derived ethyl esters suggests potential applications in the wine industry . Furthermore, the development of more efficient synthesis methods, such as reactive distillation, could pave the way for more sustainable chemical processes .

properties

IUPAC Name

ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKVMNBHPAILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047044
Record name Ethyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless, oily liquid with a fruity, floral odour
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl dodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol)
Record name Ethyl dodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.863
Record name Ethyl dodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl dodecanoate

CAS RN

106-33-2
Record name Ethyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl dodecanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl dodecanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-10 °C
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Neat ethyl 7-(5-methyltetrahydrofuran-2-yl)-5-oxoheptanoate was flowed at a pressure of 470 psig, and temperature of 240° C. under flowing hydrogen gas for 28 hours. The liquid flow rate and hydrogen gas flow rates were kept constant relative to each other, e.g. 0.03 mL/min liquid flow and 30 mL/min gas flow; 0.06 and 60 mL/min; or 0.09 and 90 mL/min The effluent was primarily organic with a small spontaneously separating water layer beneath the organic phase. Not counting the startup and shutdown, 62.9 g of organic phase was collected out of a theoretical 68.5 g, or 91.9%. GCMS analysis revealed an initial high concentration of 58.2% ethyl dodecanoate, 28.7% dodecanoic acid, and 13% intermediates, possibly ethyl 7-(5-methyltetrahydrofuran-2-yl)heptanoate.
Name
ethyl 7-(5-methyltetrahydrofuran-2-yl)-5-oxoheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organic phase
Quantity
62.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl dodecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl dodecanoate
Reactant of Route 3
Reactant of Route 3
Ethyl dodecanoate
Reactant of Route 4
Reactant of Route 4
Ethyl dodecanoate
Reactant of Route 5
Reactant of Route 5
Ethyl dodecanoate
Reactant of Route 6
Reactant of Route 6
Ethyl dodecanoate

Citations

For This Compound
3,150
Citations
M He, T Lai, X Liu - Thermochimica Acta, 2018 - Elsevier
… Table 1 shows the characteristics of methyl dodecanoate and ethyl dodecanoate used in this work including the information about source, chemical formula, purity, water content in …
Number of citations: 33 www.sciencedirect.com
X Liu, C Zhu, F Yang, C Su, M He - Fluid Phase Equilibria, 2019 - Elsevier
… The C p of ethyl nonanoate and ethyl dodecanoate at high pressures as well as the general … In this work, the C p of ethyl nonanoate and ethyl dodecanoate were measured at …
Number of citations: 22 www.sciencedirect.com
X Yang, Q Liu, Y Ma, J Xie, B Cao - Journal of Molecular Liquids, 2023 - Elsevier
… There are two typical biofuel compounds, ie, ethyl decanoate and ethyl dodecanoate. … [11] measured the density and viscosity for both methyl dodecanoate and ethyl dodecanoate at …
Number of citations: 1 www.sciencedirect.com
Z Yuan, G Zhao, X Zhang, J Yin, S Ma - The Journal of Chemical …, 2020 - Elsevier
… In addition, ethyl decanoate and ethyl dodecanoate are two … with ethyl decanoate and ethyl dodecanoate were proposed as … of ethyl decanoate and ethyl dodecanoate was measured in …
Number of citations: 13 www.sciencedirect.com
F Chalghoum, M Benziane, D Trache, AA Toazi… - International Journal of …, 2023 - Springer
The present work falls within the research line focused on the phase equilibria of binary mixtures comprising typical compounds, widely present in biodiesel/petrodiesel blends. The …
Number of citations: 0 link.springer.com
P Li, T Wang, F Lei, Q Zeng, H Li, J Jiang - Journal of Molecular Catalysis B …, 2016 - Elsevier
Rosin is a renewable, solid, resinous material that has been widely used because of its excellent performance and availability. In this work, we synthesized two rosin-based functional …
Number of citations: 3 www.sciencedirect.com
S Chabane, M Benziane, K Khimeche… - The Journal of Chemical …, 2017 - Elsevier
The vapor pressures of two binary systems ethyl dodecanoate (1) + n-dodecane (2) and ethyl octanoate (1) + n-dodecane (2), were measured by means of a static apparatus at …
Number of citations: 2 www.sciencedirect.com
J Jovanović, D Majstorović, I Milošević… - Journal of Molecular …, 2023 - Elsevier
… ethyl butanoate with ethyl ethanoate, ethyl dodecanoate and ethyl tetradecanoate over the … , ternary mixture (ethyl butanoate + ethyl dodecanoate + ethyl tetradecanoate) and one …
Number of citations: 2 www.sciencedirect.com
M Benziane, K Khimeche, I Mokbel… - Journal of Chemical & …, 2011 - ACS Publications
… (9) measured ethyl dodecanoate and ethyl tetradecanoate using differential scanning calorimetry (DSC), which is an indirect vapor pressure determination. For ethyl dodecanoate, our …
Number of citations: 65 pubs.acs.org
M Woudenberg‐van Oosterom… - Biotechnology and …, 1996 - Wiley Online Library
… The acylation of several disaccharides by ethyl butanoate and ethyl dodecanoate was … Thus, reaction of maltose with ethyl dodecanoate in refluxing tert-butyl alcohol afforded the 6…
Number of citations: 215 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.